molecular formula C13H8ClF7N2O B3039383 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole CAS No. 1029636-21-2

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole

Cat. No.: B3039383
CAS No.: 1029636-21-2
M. Wt: 376.66 g/mol
InChI Key: HYINKJGWZOYFDE-UHFFFAOYSA-N
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Description

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a perfluopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated pyrazole.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde derivatives.

    Reduction: Formation of 4-H-5-(4-methoxyphenyl)-3-perfluopropylpyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can enhance its binding affinity and specificity, while the perfluopropyl group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-(4-methoxyphenyl)-3-perfluopropylpyrazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The perfluopropyl group, in particular, imparts high thermal stability and resistance to chemical degradation, making it suitable for various advanced applications .

Properties

IUPAC Name

4-chloro-5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF7N2O/c1-24-7-4-2-6(3-5-7)9-8(14)10(23-22-9)11(15,16)12(17,18)13(19,20)21/h2-5H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYINKJGWZOYFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF7N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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